molecular formula C11H11FO3 B1518688 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid CAS No. 1021144-38-6

4-(Cyclopropylmethoxy)-3-fluorobenzoic acid

Cat. No.: B1518688
CAS No.: 1021144-38-6
M. Wt: 210.2 g/mol
InChI Key: QSUMQCBKOZDHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of roflumilast, a related compound, involves O-alkylation, oxidation, and N-acylation . Another related compound, 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl) benzamide, is synthesized from 3,4-dihydroxybenzaldehyde via alkylation, oxidation, and acylation reactions .

Scientific Research Applications

Synthesis of Biologically Active Molecules

Research has demonstrated the utility of fluorine-containing compounds, including those related to 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid, in synthesizing new molecules with potential antibacterial activities. For instance, compounds have been synthesized that showed promising antibacterial activity at low concentrations, highlighting the importance of fluorine in medicinal chemistry for developing new therapeutic agents (Holla, Bhat, & Shetty, 2003).

Antimicrobial Activity

Further investigations into N-ethoxyethylpiperidine derivatives, incorporating cyclopropane and fluorophenyl fragments, revealed antimicrobial activity against various bacterial strains. This suggests the potential of fluorinated compounds in creating effective antimicrobial agents (Issayeva et al., 2019).

Insecticidal Applications

Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been synthesized, displaying insecticidal activities against certain pests. This highlights the role of fluorinated compounds in agricultural chemistry for pest management (Shi et al., 2000).

Environmental and Analytical Chemistry

Studies on the anaerobic transformation of phenolic compounds to benzoates have utilized fluorinated analogues to elucidate transformation mechanisms, providing insights into environmental degradation processes and the fate of aromatic pollutants (Genthner, Townsend, & Chapman, 1989).

Advanced Materials Development

Research on the modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids, including fluorinated derivatives, has led to significant improvements in conductivity, suggesting applications in organic electronics and solar cells (Tan et al., 2016).

Properties

IUPAC Name

4-(cyclopropylmethoxy)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUMQCBKOZDHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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